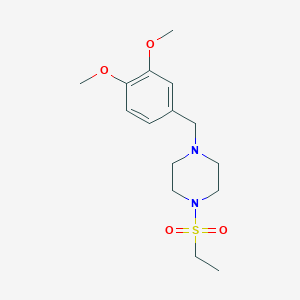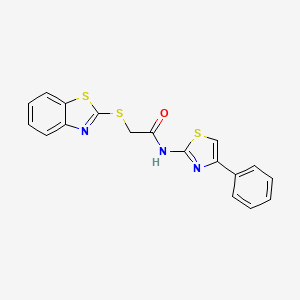![molecular formula C28H24N4O3 B10877901 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10877901.png)
6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(4-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(4-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(4-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of ketones or aldehydes.
Reduction: This can convert nitro groups to amines or reduce other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
6-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(4-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(4-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-METHYL-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 6-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Uniqueness
The uniqueness of 6-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(4-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C28H24N4O3 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
6-amino-4-(3-methoxy-4-phenylmethoxyphenyl)-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C28H24N4O3/c1-17-8-10-19(11-9-17)26-25-24(21(15-29)27(30)35-28(25)32-31-26)20-12-13-22(23(14-20)33-2)34-16-18-6-4-3-5-7-18/h3-14,24H,16,30H2,1-2H3,(H,31,32) |
InChI Key |
AKQNAQFOZWBEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea](/img/structure/B10877821.png)


![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10877832.png)

![Bis[4-(benzoylthio)phenyl] sulfide](/img/structure/B10877851.png)



![(2E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10877868.png)
![N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}benzamide](/img/structure/B10877874.png)
![N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B10877876.png)
![2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide](/img/structure/B10877889.png)
![dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10877895.png)
